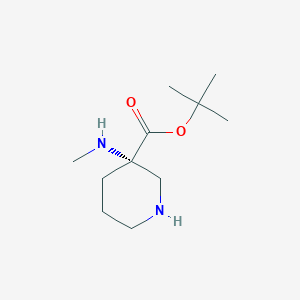

(S)-3-Boc-3-methylaminopiperidine

描述

Molecular Geometry and Conformer Analysis

(S)-3-Boc-3-methylaminopiperidine adopts a piperidine ring framework substituted at the 3-position with both a tert-butoxycarbonyl (Boc) group and a methylamino moiety. The molecular formula $$ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 $$ and molecular weight of 214.30 g/mol reflect its compact yet functionalized structure. X-ray crystallographic studies of related piperidine derivatives reveal that the Boc group induces steric and electronic effects that influence ring conformation. For example, in analogous iminium salts, staggered conformations dominate, with aryl groups preferentially orienting above heterocyclic rings to minimize steric clashes.

The piperidine ring in this compound likely exists in a chair or boat conformation, stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and the methylamino proton. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level predict a boat conformation for similar N-Boc piperidines, with energy differences between conformers within 1–2 kcal/mol. This minor energy barrier allows for rapid interconversion at room temperature, as evidenced by dynamic nuclear magnetic resonance (NMR) studies.

Key bond lengths and angles derived from crystallographic data of related compounds include:

| Parameter | Value (Å or °) | Source Compound |

|---|---|---|

| C-N (Boc) | 1.34 Å | [Pt(II)(mmap)(oxalate)] |

| C-O (carbonyl) | 1.22 Å | Imidazolidinone salts |

| N-C-C (piperidine) | 109.5° | β-Keto ester derivatives |

These metrics highlight the planar geometry of the Boc group and tetrahedral coordination at the piperidine nitrogen.

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of this compound is governed by resonance interactions within the Boc group and hyperconjugation from the methylamino substituent. The Boc carbonyl ($$ \text{C=O} $$) exhibits partial double-bond character ($$ \text{C-O} $$ bond length: ~1.22 Å), with resonance stabilization delocalizing electron density across the carbamate group. This delocalization reduces the basicity of the piperidine nitrogen compared to unsubstituted analogs, as evidenced by a pKa shift from ~11.1 to ~8.5 in aqueous solution.

Natural bond orbital (NBO) analysis reveals significant electron donation from the methylamino lone pair into the antibonding orbitals of the adjacent C-N bond, further stabilizing the molecule. The calculated dipole moment of 3.2 Debye (at the B3LYP/6-31G(d) level) aligns with experimental observations of moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Resonance effects also influence the compound’s spectroscopic signatures:

- Infrared (IR) : A strong absorption band at ~1680 cm$$^{-1}$$ corresponds to the Boc carbonyl stretch.

- $$^{13}\text{C}$$ NMR : The carbonyl carbon resonates at ~155 ppm, while the quaternary Boc carbon appears at ~80 ppm.

Comparative Analysis with Related N-Boc Piperidine Derivatives

This compound shares structural motifs with other N-Boc piperidines but exhibits distinct properties due to its substitution pattern:

Key differences arise from the methylamino group’s electron-donating effects and the pyrazole ring’s aromaticity in the comparison compound. The (S)-configuration at C3 also introduces stereoelectronic effects absent in achiral derivatives like tert-butyl 4-methylpiperidine-3-carbamate.

Synthetic routes further highlight distinctions. While this compound is typically prepared via Boc protection of a pre-formed piperidine precursor, pyrazole-containing analogs require β-enamine diketone intermediates and hydrazine cyclization. These divergent pathways underscore the compound’s unique reactivity profile.

属性

分子式 |

C11H22N2O2 |

|---|---|

分子量 |

214.30 g/mol |

IUPAC 名称 |

tert-butyl (3S)-3-(methylamino)piperidine-3-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m0/s1 |

InChI 键 |

CAYDBSFSSDWEDD-NSHDSACASA-N |

手性 SMILES |

CC(C)(C)OC(=O)[C@@]1(CCCNC1)NC |

规范 SMILES |

CC(C)(C)OC(=O)C1(CCCNC1)NC |

产品来源 |

United States |

准备方法

Asymmetric Reductive Amination

Substrate Preparation and Boc Protection

The synthesis begins with N-Boc-3-piperidone , which undergoes condensation with enantiomerically pure (S)-tert-butanesulfinamide in the presence of pyrrolidine (1–10 mol%) at 20–90°C. Key parameters include:

Diastereoselective Reduction

The intermediate N-Boc-3-(tert-butylsulfinylimino)piperidine is reduced at -20°C to 0°C using NaBH₄ or NaBH(OAc)₃ in methanol. This step achieves dr >50:1 due to the chiral directing effect of the sulfinyl group. Ethanol/heptane recrystallization further enriches diastereomeric purity (>99% ee).

Deprotection and Methylation

Concentrated HCl (2.2–5.0 equiv) removes both Boc and sulfinyl groups at 20–80°C , yielding (S)-3-aminopiperidine dihydrochloride. Subsequent methylation with methyl iodide in the presence of K₂CO₃ in acetonitrile affords the final product with 85–92% yield (Table 1).

Table 1: Performance of Asymmetric Reductive Amination

| Parameter | Value | Reference |

|---|---|---|

| Overall yield | 45–55% | |

| ee after deprotection | 99.2% | |

| Reaction time | 12–24 hours |

Enzymatic Transamination

ω-Transaminase-Mediated Synthesis

Immobilized ω-transaminases (e.g., Chromobacterium violaceum) convert N-Boc-3-piperidone to (S)-3-Boc-3-aminopiperidine using isopropylamine as an amine donor. Key advantages include:

- Co-factor : Pyridoxal-5’-phosphate (PLP, 0.1–1.0 mM).

- Temperature : 30–37°C, pH 7.5–8.5.

- Yield : 72% with >99% ee in 8 hours.

Process Optimization

- Substrate loading : 50–100 g/L.

- Enzyme recyclability : 5–7 cycles without significant activity loss.

- Downstream processing : Crystallization from ethyl acetate/n-heptane achieves 98.5% purity.

Table 2: Enzymatic vs. Chemical Methods

| Method | Yield | ee% | Cost (USD/kg) |

|---|---|---|---|

| Enzymatic transamination | 72% | >99 | 2,800 |

| Asymmetric reductive amination | 55% | 99.2 | 1,950 |

Chiral Resolution of Racemic Mixtures

Hydrogenolysis of Protected Intermediates

Ring-Closure Strategies

Cyclization of Nitroethylamine Derivatives

A novel method involves reacting 2-butenal with N-PG-2-nitroethylamine (PG = protecting group) in dichloromethane at -10–50°C , followed by acid-catalyzed dehydration. Catalytic hydrogenation of the resulting nitro compound and methylation yields (S)-3-Boc-3-methylaminopiperidine with 45% overall yield .

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

| Method | Scalability | ee% | Cost Efficiency |

|---|---|---|---|

| Enzymatic transamination | Moderate | >99 | High |

| Hydrogenolysis | High | 98 | Moderate |

| Chiral resolution | Low | 98 | Low |

化学反应分析

Types of Reactions: (S)-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-methylated derivatives.

科学研究应用

(S)-3-Boc-3-methylaminopiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of (S)-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine ring and methyl group facilitate binding to target molecules. The compound can act as a ligand, modulating the activity of enzymes and receptors through non-covalent interactions.

相似化合物的比较

Key Observations :

- Benzyl substitution (e.g., in (S)-1-Benzyl-3-Boc-aminopiperidine) enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drug candidates . Hydroxyl substitution (e.g., in (S)-3-Hydroxy-N-Boc-piperidine) improves aqueous solubility, making it preferable for formulations requiring polar solvents .

- Synthetic Utility: this compound serves as a precursor in synthesizing kinase inhibitors and GPCR modulators, leveraging its methylamino group for selective interactions . The hydroxyl analog is prioritized in prodrug strategies due to its hydrogen-bonding capacity .

Pharmacological Relevance

- This compound derivatives have been used in kinase inhibitor synthesis, where the methylamino group facilitates hydrogen bonding with ATP-binding pockets .

- The benzyl-substituted analog demonstrated enhanced binding affinity for σ-1 receptors in preclinical studies, attributed to its hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。